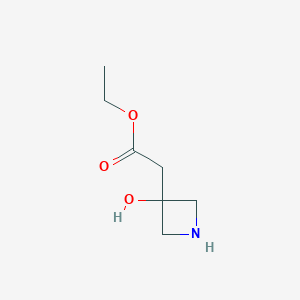

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-hydroxyazetidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(10)4-8-5-7/h8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOYSNYGPBMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-hydroxyazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-oxoazetidin-3-yl)acetate.

Reduction: Formation of ethyl 2-(3-hydroxyazetidin-3-yl)ethanol.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxyazetidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group and the azetidine ring are key structural features that contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Based Analogs

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride (CAS 1780567-99-8)

- Molecular Formula: C₇H₁₃ClFNO₂

- Key Differences : Substitution of the hydroxy group with fluorine introduces electronegativity, altering electronic properties and binding interactions. Fluorine’s inductive effects may reduce basicity of the azetidine nitrogen compared to the hydroxy-substituted analog.

- Applications : Fluorinated analogs are often explored for improved bioavailability and resistance to metabolic oxidation .

Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 890849-61-3)

Heterocyclic Esters with Alternative Rings

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate (CAS 312904-87-3)

- Molecular Formula : C₈H₁₀N₂O₄

- Key Differences: The pyrazinone ring replaces azetidine, introducing a six-membered heterocycle with an oxo group. This increases ring flexibility and alters electronic distribution.

- Applications: Pyrazinone derivatives are common in antiviral and anticancer agents due to their π-π stacking capability .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Key Differences: The absence of a heterocycle and presence of a phenyl group enhance aromatic interactions. The acetoacetate moiety allows keto-enol tautomerism, increasing reactivity in nucleophilic additions.

- Applications : Widely used as a synthetic intermediate in β-keto ester chemistry .

2-(2-Oxoindolin-3-yl)ethyl acetates

- Example : 2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate

- Key Differences: Incorporates an indolinone scaffold instead of azetidine. Indolinones are kinase inhibitors (e.g., sunitinib analogs), suggesting divergent therapeutic targets compared to azetidine-based compounds.

- Applications : Antimicrobial and acetylcholinesterase inhibitory activities reported .

Research Implications and Gaps

- Synthetic Accessibility: Ethyl 2-(3-hydroxyazetidin-3-yl)acetate’s synthesis likely parallels azetidine-forming reactions (e.g., cyclization of β-amino alcohols), but detailed protocols are undocumented .

- Biological Activity : While azetidine derivatives are explored in CNS drugs (e.g., β-lactamase inhibitors), the hydroxyazetidine variant’s specific applications remain underexplored. Comparative studies with fluoro/methyl analogs could clarify structure-activity relationships .

- Safety : Toxicity data for hydroxyazetidine esters are sparse; extrapolation from related esters (e.g., skin/eye irritation in ) suggests standard ester precautions apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.